2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
Overview
Description
“2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde” is a chemical compound that has been used in various chemical reactions . It is a derivative of quinoline, a class of compounds that have been extensively studied due to their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloroquinoline-3-carbaldehydes with ethylene glycol in refluxing toluene containing p-toluenesulfonic acid . This reaction leads to the formation of the desired intermediate 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline .Molecular Structure Analysis
The molecular formula of “2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde” is C12H10ClNO2 . The molecular weight of this compound is 235.67 .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 2-chloro-3-(1,3-dioxolan-2-yl)-quinolines . Furthermore, it has been used in the preparation of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide .Scientific Research Applications
- This compound is used in the synthesis of quinoline ring systems . The quinoline ring is a basic structure in many natural and synthetic compounds with significant biological and pharmacological activities .
- 2-Chloroquinoline-3-carbaldehyde is used in reactions to construct fused or binary quinoline-cord heterocyclic systems . These systems are important in medicinal chemistry and drug discovery .
- This compound is used as a key intermediate for the preparation of 2-aminoquinoline-3-carbaldehydes . These compounds have diverse biological activities and are used in medicinal chemistry .
- 2-Chloroquinoline-3-carbaldehyde is prepared from acetanilide via a Vilsmeier-Haack reaction . This reaction is a formylation process that involves the electrophilic chlorination of a substrate followed by formylation .
- Some reactions of 2-chloroquinoline-3-carbaldehyde have been applied successfully to the synthesis of biologically important compounds . These compounds have considerable biological and pharmacological activities .
Synthesis of Quinoline Ring Systems
Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems
Preparation of 2-Aminoquinoline-3-carbaldehydes
Vilsmeier-Haack Reaction
Synthesis of Biologically Important Compounds
Synthesis of Schiff’s Bases
- This compound is used in a one-pot synthesis of pyridoquinolinones . The reaction involves treatment of substituted acetanilide with DMF and POCl3 to produce 2-Chloroquinoline-3-carbaldehyde. To this reaction mixture, a secondary amide is added in POC13 solution containing one drop of DMF, and the mixture is heated for a further 2-3 hours at 75°C .
- 2-Chloroquinoline-3-carbaldehyde reacts with NaXH (X = S, Se) to prepare 3-Formylquinoline-2-Thione (X = S) and -Seleno I (X = Se) . These compounds react with primary amines to produce Schiff’s bases .
- This compound is used in the synthesis of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide . The synthesis involves a two-step process: first, reaction of 2-Chloroquinoline-3-carbaldehyde with ethylene glycol, followed by reaction with hydrazine hydrate to afford 3-(1,3-dioxolan-2-yl)-2-hydrazinoquinoline .
Synthesis of Pyridoquinolinones
Preparation of 3-Formylquinoline-2-Thione and -Seleno
Synthesis of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted Hydrazinecarbothioamide
Synthesis of Thiazolidinone and Thiazoline Derivatives
properties
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMDICROKQTMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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